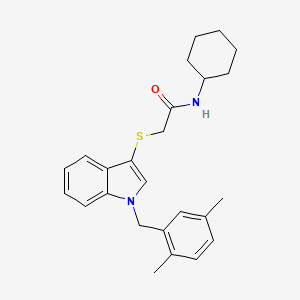

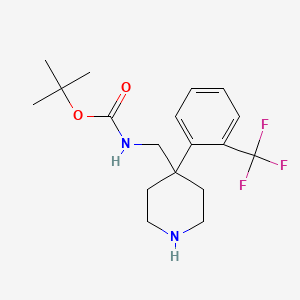

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as CTAP, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the mu-opioid receptor, which plays a key role in pain perception and addiction. CTAP has been shown to have analgesic properties in animal models, and may have potential as a treatment for opioid addiction.

Applications De Recherche Scientifique

Structural and Synthetic Insights

Stereoselective Synthesis and Structural Characterization A study by Saito et al. (2007) detailed the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides. This work is pivotal for understanding the synthetic routes and stereochemical outcomes relevant to derivatives of N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, contributing to the synthetic chemistry field by showcasing methodologies for accessing complex indole frameworks with potential for diverse scientific applications Saito, Matsuo, & Ishibashi, 2007.

Characterization and Crystallography In another research avenue, Rani et al. (2015) provided a deep dive into the synthesis, characterization, and Hirshfeld surface analysis of a related 2-thiophene acetic acid derivative. Their work underscores the importance of crystallographic and spectroscopic techniques in elucidating the molecular structure and intermolecular interactions of complex organic compounds. Such analyses are crucial for understanding the physical and chemical properties of new compounds, including those related to N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015.

Mechanistic and Molecular Insights

Intramolecular Cyclization Studies Kametani, Ohsawa, and Ihara (1981) investigated the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, a process that provides insight into the mechanisms underpinning the formation of complex indole structures. This study enriches our understanding of chemical reactivity and offers a foundational perspective on creating molecules with intricate architectures, similar to N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide derivatives Kametani, Ohsawa, & Ihara, 1981.

Antimicrobial Activity Exploration The quest for new antimicrobial agents led Ali et al. (2010) to synthesize and evaluate the antimicrobial activity of thiazole, bisthiazole, pyridone, and bispyridone derivatives. Their research highlights the potential for compounds structurally related to N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide to serve as templates for developing novel antimicrobial agents, showcasing the interdisciplinary applications of such molecules in addressing global health challenges Ali, Helal, Mohamed, Ali, & Ammar, 2010.

Propriétés

IUPAC Name |

N-cyclohexyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2OS/c1-18-12-13-19(2)20(14-18)15-27-16-24(22-10-6-7-11-23(22)27)29-17-25(28)26-21-8-4-3-5-9-21/h6-7,10-14,16,21H,3-5,8-9,15,17H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCJNZNXKAKWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)

![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)

![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)